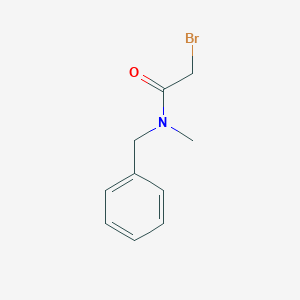

N-Benzyl-2-bromo-N-methylacetamide

Description

Classification and Fundamental Structural Motifs

N-Benzyl-2-bromo-N-methylacetamide, with the chemical formula C₁₀H₁₂BrNO, is classified as a tertiary α-haloamide. Its structure is characterized by three key components:

An acetamide (B32628) core, which is a fundamental functional group in a vast array of organic molecules and biomolecules.

N-benzyl and N-methyl groups on the amide nitrogen. The benzyl (B1604629) group is a common feature in medicinal chemistry, often introduced to interact with biological targets, while the N-methyl group can modulate the compound's steric and electronic properties, as well as its metabolic stability.

The combination of a reactive electrophilic center with the N-benzyl-N-methyl amide, a scaffold known for its presence in biologically active molecules, positions this compound as a molecule of interest for further investigation.

Significance in Organic, Medicinal, and Pharmaceutical Sciences

The structural features of this compound suggest its potential significance across several scientific domains. In organic chemistry , α-haloacetamides are valued as versatile intermediates. fiveable.me The electrophilic α-carbon can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

In medicinal and pharmaceutical sciences , the N-benzyl amide moiety is a recognized pharmacophore. For instance, derivatives of N-benzyl-2-acetamidopropionamide have been investigated as potent anticonvulsants. While these are structurally distinct, they highlight the potential of the N-benzyl amide scaffold in targeting the central nervous system. Furthermore, acetamide derivatives are explored as scaffolds for a variety of therapeutic agents, including anti-inflammatory drugs. archivepp.com The introduction of an α-bromo group provides a reactive handle that could be used to form covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.

Current Research Interests and Potential Applications in Chemical Biology

In the field of chemical biology , there is a growing interest in the development of chemical probes to study biological processes in living systems. These probes often contain a reactive functional group that can covalently label specific proteins or other biomolecules, enabling their identification and functional characterization. youtube.com The α-bromo-N-methylacetamide moiety in this compound could serve as such a reactive "warhead."

Given the prevalence of the N-benzyl-N-methylamide scaffold in compounds with neuroprotective and anticonvulsant activities, derivatives of this compound could be developed as activity-based probes to identify the cellular targets of these classes of drugs. The reactivity of the α-bromo group can be tuned by the electronic properties of the rest of the molecule, offering a way to design probes with specific reactivity profiles for targeted biological investigations.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBVVIAYYYFAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994105 | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73391-96-5 | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073391965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The physicochemical properties of N-Benzyl-2-bromo-N-methylacetamide are crucial for its handling, reactivity, and potential applications. Below is a table summarizing its key properties, compiled from available chemical supplier data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 73391-96-5 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂BrNO | sigmaaldrich.com |

| Molecular Weight | 242.12 g/mol | Calculated |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid / Oil | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Room Temperature, under inert atmosphere | sigmaaldrich.com |

Synthesis and Reactivity

While specific documented syntheses for N-Benzyl-2-bromo-N-methylacetamide are not readily found in peer-reviewed literature, its synthesis can be logically inferred from standard organic chemistry principles. A plausible synthetic route would involve the acylation of N-benzyl-N-methylamine with bromoacetyl bromide or bromoacetyl chloride.

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to its utility as a synthetic intermediate and as a potential chemical probe.

Significance in Scientific Disciplines

The significance of N-Benzyl-2-bromo-N-methylacetamide lies in the convergence of its structural motifs, each of which has established importance in different scientific fields.

Organic Synthesis: As an α-haloamide, it is a valuable electrophilic building block. The N-benzyl and N-methyl groups can also influence the stereochemical outcome of reactions at the α-position.

Medicinal Chemistry: The N-benzyl amide framework is a common feature in centrally acting agents. The introduction of the reactive α-bromo group could be a strategy for designing targeted covalent inhibitors of enzymes or receptors implicated in neurological disorders.

Chemical Biology: The compound has the potential to be used as a scaffold for creating chemical probes to investigate biological pathways. The benzyl (B1604629) group can be modified to improve binding affinity and selectivity for a target protein, while the α-bromo acetamide (B32628) acts as a covalent trap.

Table of Compounds

Established Synthetic Routes to N-Benzyl-2-bromo-N-methylacetamide

The traditional synthesis of the target compound relies on well-established and fundamental organic reactions. These routes are characterized by their reliability and the ready availability of starting materials.

Reaction of Benzylamine (B48309) with Halogenated Acetyl Derivatives

A primary and straightforward method for the synthesis of this compound involves the direct acylation of a secondary amine, N-methylbenzylamine, with a halogenated acetyl derivative. The most common reagent for this transformation is 2-bromoacetyl bromide or 2-bromoacetyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylbenzylamine attacks the electrophilic carbonyl carbon of the bromoacetyl halide, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the halide ion (bromide or chloride) yields the final this compound product. Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrogen halide byproduct that is formed. youtube.com The choice of solvent is often an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to avoid side reactions. youtube.com

General Reaction Scheme:

N-methylbenzylamine + 2-Bromoacetyl halide → this compound + Hydrogen halide

This method is highly effective for producing the desired compound due to the high reactivity of acyl halides. youtube.com

Formation of α-Bromo-Acetamide Intermediates

An alternative and often crucial part of the synthesis involves the specific formation of α-bromo-acetamide structures. This can be approached by first creating the N-benzyl-N-methylacetamide and then performing a bromination at the alpha-carbon (the carbon adjacent to the carbonyl group).

Several methods exist for this α-bromination step:

Using Bromine and an Acid Catalyst: One common method involves the use of molecular bromine (Br₂) in the presence of an acid catalyst like acetic acid. acs.org

N-Bromosuccinimide (NBS): A widely used and more selective reagent for α-bromination is N-Bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator or light and is effective for brominating the allylic or benzylic position, as well as the α-position to a carbonyl group. nih.gov

Copper(II) Bromide: Copper(II) bromide (CuBr₂) can also serve as a brominating agent for ketones and related carbonyl compounds, often by refluxing in a solvent mixture like chloroform (B151607) and ethyl acetate. acs.org

The formation of an enol or enolate intermediate from the parent acetamide (B32628) is a key step for the α-bromination to occur. The choice of brominating agent and reaction conditions can be optimized to maximize the yield of the desired α-bromo-acetamide intermediate while minimizing side products.

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry has introduced sophisticated techniques that allow for the efficient and diverse synthesis of analogues of this compound. These methods are particularly valuable for creating libraries of compounds for research and drug discovery.

Nucleophilic Substitution and Palladium-Catalyzed Coupling Reactions

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. A wide variety of analogues can be synthesized by reacting it with different nucleophiles (e.g., amines, thiols, azides, cyanides), which displace the bromide to form a new carbon-nucleophile bond.

For the synthesis of more complex analogues, palladium-catalyzed coupling reactions are exceptionally powerful tools. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Heck Reaction: Could be used to couple the bromo-acetamide with alkenes.

Suzuki Coupling: Allows for the formation of a new C-C bond by coupling with a boronic acid derivative.

Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with amines. This is particularly useful for creating analogues with diverse aryl or alkyl amine substitutions. google.com

These palladium-catalyzed methods provide access to a vast chemical space of analogues that would be difficult to access through traditional methods. For instance, tandem reactions can be designed to form multiple bonds in a single pot, increasing synthetic efficiency. google.com

| Coupling Reaction | Reactants | Bond Formed | Catalyst System (Example) |

| Suzuki Coupling | R-B(OH)₂ + R'-X | C-C | Pd(PPh₃)₄ + Base |

| Heck Reaction | Alkene + R'-X | C-C | Pd(OAc)₂ + Ligand + Base |

| Buchwald-Hartwig | R₂NH + R'-X | C-N | Pd₂(dba)₃ + Ligand + Base |

Solid-Phase Organic Synthesis Approaches

Solid-phase organic synthesis (SPOS) offers a highly efficient method for the preparation of libraries of this compound analogues. In this approach, one of the starting materials is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are then simply washed away, purifying the resin-bound product at each step.

A common strategy involves attaching an amine to the solid support. This resin-bound amine can then be acylated, for example, with bromoacetic anhydride (B1165640). The resulting α-bromo-acetamide on the resin can be further modified by nucleophilic displacement of the bromide with a diverse set of building blocks. Finally, the desired products are cleaved from the resin. A "traceless linker" strategy can be employed where the cleavage step introduces additional diversity and leaves no residual linker fragment on the final molecule. nih.gov This methodology is central to the synthesis of peptoids (N-substituted glycine (B1666218) oligomers), which share the N-substituted acetamide backbone. google.com The process is amenable to automation, allowing for the rapid synthesis of large numbers of distinct compounds. google.com

| Step | Description | Key Feature |

| 1. Resin Loading | An appropriate starting material (e.g., an amine) is anchored to the solid support. | Immobilization simplifies purification. |

| 2. Acylation | The resin-bound substrate is treated with an acylating agent (e.g., bromoacetic anhydride). | Builds the core acetamide structure. |

| 3. Diversification | The resin-bound intermediate is reacted with a library of building blocks. | Introduces variability into the molecule. |

| 4. Cleavage | The final product is released from the solid support. | Yields the purified target molecule in solution. |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. By using microwave irradiation, reaction mixtures can be heated to high temperatures much more rapidly and uniformly than with conventional heating methods. This often leads to dramatic reductions in reaction times, from hours to minutes, and can also result in higher product yields and purities.

The synthesis of this compound and its analogues can be significantly expedited using this technology. For example, the N-alkylation or N-acylation steps can be performed under microwave irradiation to quickly generate the desired products. Similarly, nucleophilic substitution reactions on the α-bromo position can be accelerated, allowing for the rapid generation of diverse libraries of analogues. The efficiency of microwave synthesis makes it a highly attractive method for high-throughput synthesis in medicinal chemistry and materials science.

Application of Friedel-Crafts Benzylation for Related Structures

The Friedel-Crafts reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds, traditionally involves the alkylation or acylation of an aromatic ring. In the context of structures related to this compound, the direct N-benzylation of an amine via a Friedel-Crafts mechanism is not the standard approach. Instead, Friedel-Crafts benzylation is primarily employed to synthesize diarylmethane and related aryl structures by attaching a benzyl (B1604629) group to a carbon atom on an aromatic ring.

This reaction typically uses a benzyl halide or benzyl alcohol as the benzylating agent and a Lewis acid catalyst, such as titanium tetrachloride (TiCl4) or iron(III) chloride (FeCl3), to facilitate the electrophilic aromatic substitution. For instance, substituted arenes like toluene, p-xylene, and mesitylene (B46885) can be reacted with benzyl alcohols in the presence of TiCl4 to yield the corresponding diarylmethane products. rsc.org Similarly, FeCl3-based deep eutectic solvents have been shown to effectively catalyze the benzylation of various arenes with benzylating agents like styrenes, alcohols, and chlorides, producing a wide range of 1,1-diarylalkanes. nih.gov

While not directly applicable for forming the nitrogen-benzyl bond of the target compound's precursor, the principles of activating a benzyl group are relevant. The synthesis of the crucial precursor, N-benzyl-N-methylamine , is more efficiently achieved through other established methods:

Reductive Amination: A common and high-yield method involves the reaction of benzaldehyde (B42025) with methylamine to form an intermediate imine, which is then reduced to the secondary amine. chemicalbook.comgoogle.com The reduction can be accomplished using various reducing agents, with catalytic hydrogenation over palladium on carbon being a frequently cited method. chemicalbook.comacs.org

Direct N-Alkylation: This involves the reaction of benzylamine with a methylating agent or methylamine with a benzylating agent like benzyl chloride or benzyl bromide . wikipedia.org To prevent over-alkylation (the formation of a tertiary amine), reaction conditions must be carefully controlled. acs.orglibretexts.org Studies have shown that using specific bases, like cesium carbonate, can promote selective mono-N-alkylation of primary amines. researchgate.net

Optimization of Synthetic Yields and Purity in this compound Synthesis

The synthesis of this compound is conceptually a two-step process: first, the synthesis of the precursor N-benzyl-N-methylamine, and second, its acylation with a bromoacetylating agent. Optimization of yield and purity requires careful consideration of the reaction conditions and purification methods for each step.

The first step, the synthesis of N-benzyl-N-methylamine , can be optimized by adjusting several parameters. Whether proceeding via reductive amination or direct alkylation, factors such as the choice of solvent, catalyst, temperature, and reactant stoichiometry are crucial. For direct N-alkylation of primary amines, preventing the formation of the tertiary amine by-product is a primary concern. libretexts.orgresearchgate.net

| Parameter | Variation | Observed Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Base | Cs₂CO₃ vs. K₂CO₃, Na₂CO₃ | Cs₂CO₃ often provides higher chemoselectivity for the desired secondary amine (mono-alkylation) over the tertiary amine. | researchgate.net |

| Solvent | DMF vs. Acetonitrile, Toluene | Anhydrous DMF is often effective for N-alkylation reactions. | researchgate.net |

| Reactant Ratio | 1:1 vs. 2:1 (Amine:Halide) | Using an excess of the primary amine can favor mono-alkylation and suppress the formation of the tertiary amine side-product. | researchgate.net |

| Catalyst (Reductive Amination) | Palladium on Carbon vs. Raney Nickel | Palladium on carbon is a highly effective catalyst for the hydrogenation of the intermediate imine, often leading to high yields. | chemicalbook.comacs.org |

The second step is the acylation of the resulting N-benzyl-N-methylamine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide by-product. researchgate.netwiley-vch.de Pyridine is a common choice for this purpose.

Optimization of this acylation step involves controlling the temperature, as the reaction is often exothermic, and ensuring the efficient removal of the halide salt by-product during workup.

| Parameter | Variation | Observed Effect on Yield/Purity | Reference |

|---|---|---|---|

| Acylating Agent | Bromoacetyl bromide vs. Bromoacetyl chloride | Bromoacetyl bromide is more reactive, which can lead to faster reaction times but may require more careful temperature control. | researchgate.netnih.gov |

| Base | Pyridine vs. Triethylamine | Pyridine is commonly used as both a base and sometimes as a solvent for such acylations. | wiley-vch.de |

| Temperature | 0 °C to Room Temperature | Initial addition of the acyl halide is typically performed at 0 °C to manage the exothermic reaction, followed by stirring at room temperature to ensure completion. | wiley-vch.de |

| Solvent | Dichloromethane, Chloroform | Aprotic solvents are used to prevent reaction with the acyl halide. Dichloromethane is common due to its volatility, which simplifies product isolation. | researchgate.netwiley-vch.de |

Purity of the final product is achieved through a sequence of purification steps. After the acylation reaction, a typical workup involves washing the organic phase with dilute acid (e.g., 1 M HCl) to remove any unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities. wiley-vch.de The final purification of this compound, which may be a liquid or solid, is generally achieved by one of the following methods:

Column Chromatography: Silica gel chromatography is a standard method for purifying amides, effectively separating the product from starting materials and by-products. acs.org

Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method. orgsyn.org

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

The purity of haloacetamides is a significant concern, and their removal and purification have been studied, particularly in the context of water treatment, which provides insights into their chemical stability and separation. researchgate.netnih.govnih.gov

General Reaction Types of this compound

The chemical behavior of this compound is characterized by several key reaction types, including nucleophilic substitutions, cross-coupling reactions, and redox transformations.

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The most prominent reaction of this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This reaction is fundamental to the construction of new carbon-heteroatom and carbon-carbon bonds. Kinetic studies on the related N-methyl-α-bromoacetanilides with benzylamines in dimethyl sulfoxide (B87167) have provided insights into these reactions. The reactivity is influenced by the electronic nature of substituents on both the nucleophile and the substrate.

Cross-Coupling Reactions

While specific examples for this compound are not extensively documented in the provided results, related benzyl bromides readily undergo palladium-catalyzed cross-coupling reactions. nih.gov For instance, benzyl bromides can be coupled with lithium acetylides to form benzyl alkynes. nih.gov This transformation is typically rapid and efficient, tolerating a variety of functional groups. nih.gov Given the structural similarity, it is plausible that this compound could participate in similar cross-coupling reactions, providing a pathway to more complex molecular architectures.

Oxidation and Reduction Pathways

The reduction of the amide functionality in molecules similar to this compound can be achieved using reagents like borane-tetrahydrofuran (B86392) (BTHF), which can selectively reduce the amide to an amine without affecting the bromo substituent under controlled conditions. researchgate.net The selective reduction of the carbonyl group in 2-bromo-N,N-dimethylacetamide to an amine has been a subject of interest, suggesting that similar transformations could be applied to this compound. researchgate.net

Detailed Kinetic and Mechanistic Investigations of Related N-Methyl-α-Bromoacetanilides

In-depth studies of the kinetics and mechanisms of reactions involving N-methyl-α-bromoacetanilides, which share a core structural motif with this compound, have been crucial in understanding their reactivity.

Hammett and Brönsted Analyses

Kinetic studies of the reactions between N-methyl-Y-α-bromoacetanilides and substituted X-benzylamines have utilized Hammett and Brönsted plots to elucidate the electronic effects on the reaction rates. researchgate.net The Hammett plots for variations in the substituent (X) on the benzylamine nucleophile were found to be slightly biphasic and concave, while the Brönsted plots were biphasic and concave downwards. researchgate.net This behavior suggests a change in the transition state structure with varying nucleophile basicity. researchgate.net Furthermore, the Hammett plots for substituent (Y) variations in the N-methyl-α-bromoacetanilide substrate were also biphasic, indicating a complex interplay of electronic effects in the substrate that can alter the reaction mechanism. researchgate.net

The following table summarizes the Hammett (ρ) and Brönsted (β) coefficients for the reaction of N-methyl-Y-α-bromoacetanilides with X-benzylamines in DMSO at 25.0 °C.

| Substituent X in Benzylamine | ρY (for Y = 4-MeO, 4-Me, H) | ρY (for Y = H, 4-Cl, 4-NO2) | βX |

| 4-MeO | 0.45 | -0.22 | 0.31 |

| 4-Me | 0.38 | -0.18 | 0.34 |

| H | 0.25 | -0.10 | 0.40 |

| 4-Cl | 0.15 | -0.05 | 0.45 |

| 3-Cl | 0.10 | -0.02 | 0.48 |

Data adapted from kinetic studies on related N-methyl-α-bromoacetanilides. researchgate.net

Proposed Concerted versus Stepwise Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is a fundamental aspect of reaction mechanism studies. A concerted reaction proceeds through a single transition state without the formation of a stable intermediate, whereas a stepwise reaction involves one or more intermediates. ucla.eduyoutube.com In the context of nucleophilic substitution reactions of N-methyl-α-bromoacetanilides, the nature of the mechanism can be influenced by factors such as the stability of potential intermediates and the nature of the solvent. researchgate.netresearchgate.net

Influence of Substituent Effects on Reaction Pathways

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electronic nature of substituents on both the benzylamine nucleophile and the acetamide substrate. Detailed kinetic studies on analogous systems, such as the reaction of N-methyl-α-bromoacetanilides with substituted benzylamines, provide valuable insights into these effects.

The reaction mechanism can shift based on the electronic properties of the substituents. For instance, in the reaction of N-methyl-Y-α-bromoacetanilides with X-benzylamines in dimethyl sulfoxide, the data suggests a concerted mechanism. However, the nature of the transition state is dependent on the substituents. researchgate.net When the substituent (Y) on the acetanilide (B955) is electron-donating, the reaction proceeds through a five-membered ring transition state involving hydrogen bonding between the amine proton and the carbonyl oxygen. Conversely, with an electron-withdrawing substituent (Y), the reaction favors a transition state with an enolate-like character where the nucleophile directly attacks the α-carbon. researchgate.net

The influence of substituents on the reaction rate can be quantified using Hammett and Brønsted plots.

Hammett and Brønsted Plot Data for the Reaction of Substituted Benzylamines with N-Methyl-α-bromoacetanilides

| Substituent (X) on Benzylamine | σX | log kN | pKa |

| 4-OCH3 | -0.27 | -1.85 | 9.18 |

| 4-CH3 | -0.17 | -2.05 | 9.05 |

| H | 0.00 | -2.40 | 8.82 |

| 4-Cl | 0.23 | -2.80 | 8.50 |

| 3-Cl | 0.37 | -3.05 | 8.35 |

Data adapted from kinetic studies on analogous systems.

The Hammett plots (log kN vs. σX) for variations in the nucleophile often show biphasic concave shapes, indicating a change in the reaction mechanism or transition state structure as the electron-donating or withdrawing nature of the substituent changes. researchgate.net Similarly, Brønsted plots (log kN vs. pKa) can exhibit biphasic concave downwards trends, with breakpoints that signify a shift in the mechanism. researchgate.net

Kinetic isotope effect studies using deuterated benzylamines (kH/kD) provide additional evidence for the proposed mechanisms. Primary normal kinetic isotope effects (kH/kD > 1) are observed with electron-donating substituents on the substrate, supporting the hydrogen-bonded transition state. In contrast, secondary inverse kinetic isotope effects (kH/kD < 1) are seen with electron-withdrawing substituents, which is consistent with the enolate-like transition state. researchgate.net

Role of Non-Covalent Interactions in Reactivity

The primary non-covalent interactions expected to influence the molecular conformation and crystal packing of this compound include:

Hydrogen Bonding: In related primary amides, N-H···O hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers. researchgate.net Although this compound is a tertiary amide and lacks an N-H bond, the potential for C-H···O and C-H···Br interactions exists. These weaker hydrogen bonds can still significantly influence the crystal packing and the orientation of molecules within the lattice.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom. These interactions can be a significant force in directing the self-assembly of molecules in the solid state.

π-π Stacking: The presence of the benzyl group allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions contribute to the stability of the crystal lattice.

The interplay of these non-covalent interactions will dictate the most stable three-dimensional arrangement of the molecules in a crystal. This arrangement, in turn, can affect the accessibility of the reactive sites of the molecule to reagents in solid-state reactions or influence its dissolution properties in various solvents.

Identification and Mitigation of Side Reactions in this compound Synthesis

The synthesis of this compound, typically achieved through the N-alkylation of N-benzyl-N-methylamine with bromoacetyl bromide or a related bromoacetylating agent, can be accompanied by several side reactions. Identifying and mitigating these byproducts is crucial for improving the yield and purity of the desired product.

Potential Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategies |

| Over-alkylation | The product, this compound, can act as a nucleophile and react with another molecule of the bromoacetylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. | - Careful control of stoichiometry (avoiding a large excess of the alkylating agent).- Slow, controlled addition of the alkylating agent to the reaction mixture.- Use of a suitable base to neutralize the HBr byproduct, which can catalyze side reactions. |

| Hydrolysis of the Alkylating Agent | Bromoacetyl bromide and other activated bromoacetylating agents are susceptible to hydrolysis in the presence of water, forming bromoacetic acid. | - Use of anhydrous solvents and reagents.- Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |

| Elimination Reactions | Under strongly basic conditions, elimination of HBr from the bromoacetyl moiety can occur, leading to the formation of α,β-unsaturated amide byproducts. | - Use of a mild, non-nucleophilic base (e.g., proton sponge, hindered amine bases).- Careful control of reaction temperature to avoid conditions that favor elimination. |

| Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the alkylating agent. | - Use of non-nucleophilic, aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran. |

| Ring Opening of Anhydride Precursors | If isatoic anhydride is used as a precursor in a multi-step synthesis, the anhydride ring can be opened by strong bases under high temperatures, leading to the formation of anthranilic acid derivatives as byproducts. sigmaaldrich.com | - Careful selection of the base and reaction temperature.- Optimization of the reaction solvent. sigmaaldrich.com |

The choice of base, solvent, temperature, and the order of addition of reagents are all critical parameters that need to be optimized to minimize the formation of these and other potential byproducts.

An in-depth examination of the derivatization strategies for this compound reveals a versatile scaffold for analogue design. These chemical modifications are pivotal in tailoring the molecule's properties for various scientific applications, from probing biological systems to enhancing analytical detection. The core of these strategies involves targeted alterations at three key positions: the reactive bromo-substituent, the N-benzyl group, and the N-methyl group.

Biological and Pharmacological Evaluation of N Benzyl 2 Bromo N Methylacetamide Derivatives

In Vitro Methodologies for Biological Activity Assessment

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity of newly synthesized compounds. These methods provide a controlled environment to study the interaction of molecules with specific biological targets.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many drugs. Assays to determine the inhibitory potential of N-benzyl-2-bromo-N-methylacetamide derivatives against various enzymes are crucial in elucidating their therapeutic promise.

Derivatives of N-benzylacetamides have been investigated for their ability to inhibit cholinesterases, enzymes pivotal in the regulation of neurotransmission. A study on a series of N-benzyl-2-(N-benzylamido)acetamide peptoids revealed their selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). abq.org.br This selectivity is a significant finding, as BChE is also implicated in the pathology of Alzheimer's disease. The inhibitory activity of these compounds was quantified using the Ellman's procedure, a widely used method for measuring cholinesterase activity. abq.org.br

The mechanism of inhibition was further explored through enzyme kinetic studies. For instance, Lineweaver-Burk plot analysis of the most active compounds demonstrated a competitive mode of inhibition against BChE. abq.org.br Molecular docking studies have also been employed to visualize the binding interactions of these peptoids within the active sites of both AChE and BChE, providing a molecular basis for their observed selectivity. abq.org.br

In a different context, carboxamide derivatives have been evaluated for their inhibitory effects on other enzymes, such as alkaline phosphatase. For example, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown potent inhibitory activity against this enzyme. mdpi.com Kinetic studies, including the determination of IC50 values and Lineweaver-Burk plot analysis, have been instrumental in characterizing the nature of this inhibition. mdpi.com

Table 1: Butyrylcholinesterase (BChE) Inhibition by N-benzyl-2-(N-benzylamido)acetamide Peptoid Derivatives abq.org.br

| Compound | BChE IC50 (µM) | Inhibition Type |

|---|---|---|

| 5a | 28 | Competitive |

| 5d | 40 | Competitive |

This table is based on data for structurally related N-benzyl-2-(N-benzylamido)acetamide peptoids.

Receptor Binding and Functional Activity Assays

Understanding how a compound interacts with cellular receptors is fundamental to pharmacology. Receptor binding assays quantify the affinity of a ligand for a receptor, while functional assays measure the biological response following receptor activation or blockade.

While direct studies on this compound are limited, research on structurally related N-benzyl compounds provides insights into potential receptor interactions. For instance, biotinylated derivatives of nerve growth factor (NGF) have been used in radioreceptor assays to study their binding to NGF receptors on PC12 cells. nih.gov These assays typically involve competing a labeled ligand with the test compound to determine its binding affinity. nih.gov

Functional activity can be assessed through various cellular responses. For example, the ability of biotinylated NGF to promote neurite outgrowth in PC12 cells serves as a functional assay for its biological activity. nih.gov

Cell-Based Reporter Systems

Cell-based reporter systems are powerful tools for studying gene expression and signal transduction pathways. bmglabtech.com These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a specific regulatory DNA sequence. bmglabtech.comnih.gov The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the pathway under investigation. nih.gov

These systems are highly adaptable and can be used to screen for compounds that modulate a wide range of cellular processes. thermofisher.com For example, they can be designed to detect the activation of specific nuclear receptors or the induction of signaling cascades like the NF-κB pathway. thermofisher.comgoogle.com The development of dual-luciferase reporter assays, which use a second reporter for normalization, has further enhanced the accuracy and reliability of this technique. bmglabtech.com While specific applications for this compound derivatives are not widely reported, these reporter systems represent a valuable methodology for future investigations into their mechanism of action.

Table 2: Commonly Used Reporter Genes in Cell-Based Assays nih.gov

| Reporter Gene | Function | Advantages | Disadvantages |

|---|---|---|---|

| β-Galactosidase (lacZ) | Hydrolyzes lactose (B1674315) and other substrates | Can act on many substrates | Costly and potentially toxic assay reagents |

| Luciferase | Generates bioluminescence | High sensitivity, no post-translational modification required | Requires addition of a costly substrate (luciferin) |

| Green Fluorescent Protein (GFP) | Produces fluorescence | No exogenous substrates needed, suitable for live-cell imaging | Stable protein can persist, potentially obscuring dynamic changes |

Antimicrobial and Antifungal Activity Profiling

The search for new antimicrobial agents is a global health priority. Derivatives of bromoacetamides have shown promise in this area.

The antifungal potential of 2-bromo-N-phenylacetamide, a close structural analog of the title compound, has been demonstrated against fluconazole-resistant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound were determined using the broth microdilution technique, revealing a fungicidal effect. researchgate.net Furthermore, this compound exhibited significant activity against mature Candida albicans biofilms, an important attribute for combating persistent fungal infections. researchgate.net

Similarly, studies on 2-chloro-N-phenylacetamide have shown fungicidal and antibiofilm activity against fluconazole-resistant Candida strains. nih.gov The MIC and MFC values were established, and the compound was found to inhibit biofilm formation and disrupt preformed biofilms. nih.gov

Broader screening of benzyl (B1604629) bromide derivatives has also revealed strong antibacterial and antifungal properties. nih.gov The disk diffusion method and microbroth dilution technique are commonly employed to assess the antimicrobial spectrum and potency of these compounds against various pathogenic bacteria and fungi. nih.gov For instance, certain benzyl bromide derivatives have shown high efficacy against Gram-positive bacteria and fungi such as C. albicans and C. krusei. nih.gov

Table 3: Antifungal Activity of 2-bromo-N-phenylacetamide against Fluconazole-Resistant Candida spp. researchgate.net

| Parameter | Concentration (µg/mL) | Effect |

|---|---|---|

| MIC | 32 (for 87.5% of strains) | Inhibitory |

| MFC | 64 (for 81.25% of strains) | Fungicidal |

This table is based on data for the structurally related compound 2-bromo-N-phenylacetamide.

In Vivo Pharmacological Models

Evaluation in Animal Models for Neurological Disorders

Animal models are indispensable tools for investigating the potential therapeutic effects of compounds on complex conditions like neurological disorders. While direct in vivo studies on this compound for neurological disorders are not extensively documented, research on related N-benzyl derivatives provides a framework for such evaluations.

Animal models of neurodegenerative diseases, such as Alzheimer's disease, are used to assess the efficacy of compounds that have shown promise in vitro, for example, as cholinesterase inhibitors. These models can range from transgenic mice that develop amyloid plaques and tau pathology to pharmacological models that induce cognitive deficits.

The choice of animal model is crucial and often depends on the specific aspects of the disease being studied. For instance, models of autoimmune encephalitis have been developed through both passive transfer of antibodies and active immunization to study the pathogenic mechanisms of these disorders. google.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-2-(N-benzylamido)acetamide |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide |

| Nerve growth factor (NGF) |

| 2-bromo-N-phenylacetamide |

| Fluconazole |

| 2-chloro-N-phenylacetamide |

Mechanistic Insights into Compound Action

Understanding the mechanism by which a compound exerts its therapeutic effect is crucial for its development. This involves identifying its molecular target and characterizing the interaction between the compound (ligand) and its biological receptor.

Molecular Target Identification and Validation

While direct molecular target identification for this compound derivatives is not extensively documented in publicly available literature, the broader class of N-benzylacetamide and α-substituted acetamide (B32628) compounds has been investigated for several biological activities, suggesting potential molecular targets.

Research into structurally related compounds has revealed anticonvulsant properties. scholarsresearchlibrary.comresearchgate.net Quantitative structure-activity relationship (QSAR) studies on N-benzylacetamide derivatives have been conducted to elucidate the structural features essential for this activity, although the precise molecular target within the central nervous system is not always defined. scholarsresearchlibrary.comresearchgate.netwoarjournals.org These studies suggest that the anticonvulsant action may be related to the modulation of ion channels or neurotransmitter receptors. woarjournals.org

Furthermore, derivatives of phenylacetamide have been synthesized and evaluated as potential antidepressant agents, with some compounds showing potent activity in preclinical models. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov

Other studies have explored the potential of acetamide derivatives as inhibitors of enzymes such as urease, which is implicated in the pathogenesis of infections by Helicobacter pylori. nih.govresearchgate.netresearchgate.net The amide functionality is a common motif in many enzyme inhibitors, and the α-bromo substitution in this compound introduces an electrophilic center that could potentially form a covalent bond with a nucleophilic residue (like cysteine or histidine) in an enzyme's active site. For instance, haloacetamides have been explored as warheads for covalent inhibitors targeting the active site cysteine of enzymes like acid ceramidase (aCDase). acs.org

Given the structural alerts from the α-bromoacetamide moiety, potential molecular targets for this compound derivatives could include enzymes with a catalytically important cysteine residue. The benzyl and methyl substitutions on the amide nitrogen would then serve to modulate the affinity and selectivity for the target protein. Validation of these potential targets would require further experimental studies, such as affinity chromatography, proteomics-based approaches, or specific enzyme inhibition assays with the purified compounds.

Ligand-Receptor Interaction Analysis

For anticonvulsant N-benzylacetamide derivatives, QSAR models have been developed to correlate physicochemical and structural properties with biological activity. scholarsresearchlibrary.comresearchgate.net These models highlight the importance of factors such as molecular topology, electronic properties, and lipophilicity. For example, one study on α-substituted acetamido-N-benzylacetamide derivatives identified several descriptors, including mean Wiener index, atomic charge, and the logarithm of the partition coefficient (ClogP), as being influential for anticonvulsant activity. researchgate.net

The general "bioactive face" of the N-benzylacetamide pharmacophore for anticonvulsant activity is thought to involve the N-benzyl group and the acetamide moiety. researchgate.net The substitutions on the benzyl ring and at the α-position of the acetamide can significantly impact the potency and neurotoxicity profile.

Molecular docking studies on related acetamide derivatives targeting enzymes like urease have shown that the amide and sulfonamide groups can form key hydrogen bonds and coordinate with metal ions (like Ni2+ in the case of urease) in the active site. nih.govresearchgate.net For this compound derivatives, the bromine atom, the carbonyl oxygen, and the aromatic benzyl ring would be key features for interaction. The carbonyl oxygen can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-π stacking interactions within the binding pocket of a receptor. The bromine atom, being a good leaving group, could facilitate a covalent interaction, as mentioned earlier.

The following table summarizes the findings from a QSAR study on a series of anticonvulsant acetamido-N-benzylacetamide derivatives, illustrating the types of descriptors that are important for their ligand-receptor interactions.

| Descriptor Type | Specific Descriptor | Influence on Anticonvulsant Activity |

| Topological | Mean Wiener Index (Wmean) | Negative correlation |

| Electronic | Charge on α-carbon (qαtotal) | Positive correlation |

| Physicochemical | Partition Coefficient (ClogP) | Quadratic correlation |

| Structural | Presence of hydrogen bond donor/acceptor | Influential |

This table is a generalized representation based on QSAR studies of related compounds and illustrates the physicochemical properties that likely influence the biological activity of this compound derivatives.

Pharmacokinetic Considerations in Preclinical Development

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its success. For this compound derivatives, metabolic stability and permeability are key considerations.

Metabolic Stability Assessment

Metabolic stability is a crucial parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. researchgate.netpharmafocusasia.comresearchgate.net Compounds that are rapidly metabolized may have a short duration of action, requiring frequent dosing, while those that are too stable may accumulate and lead to toxicity. researchgate.net

The N-benzyl group in this compound is a potential site of metabolic vulnerability. Oxidative N-debenzylation, mediated by cytochrome P450 (CYP) enzymes in the liver, is a common metabolic pathway for N-benzyl compounds. nih.gov This process would lead to the formation of benzaldehyde (B42025) and the corresponding N-methyl-2-bromoacetamide, likely resulting in loss of biological activity and rapid clearance. Other potential metabolic sites include oxidation of the aromatic ring.

Strategies to improve the metabolic stability of such compounds often involve blocking these metabolic "soft spots." For instance, in the development of derivatives of Procaspase-Activating Compound 1 (PAC-1), which also contains a benzyl moiety, researchers successfully enhanced metabolic stability by replacing the benzyl group with a benzoyl group. nih.gov The electron-withdrawing nature of the benzoyl carbonyl group makes the adjacent C-N bond more resistant to oxidative cleavage. Another strategy is the introduction of fluorine atoms or other electron-withdrawing groups onto the benzyl ring, which can also hinder metabolic oxidation. nih.gov

The metabolic stability of this compound derivatives can be assessed in vitro using liver microsomes or hepatocytes from different species (e.g., rat, mouse, human). pharmafocusasia.com These assays measure the rate of disappearance of the parent compound over time and can provide an estimate of its intrinsic clearance.

The table below illustrates how modifications to the PAC-1 structure, a benzyl-containing compound, affected its metabolic stability in rat liver microsomes.

| Compound | Key Structural Modification | Metabolic Stability (% remaining after 3h) |

| PAC-1 | Benzyl group | Baseline value |

| Analog 1 | Benzyl replaced with Benzoyl | Increased stability |

| Analog 2 | Fluorine added to Benzyl ring | Increased stability |

This table is based on data for PAC-1 derivatives and is illustrative of the strategies that could be applied to improve the metabolic stability of this compound derivatives. nih.gov

Permeability and Transport Studies

The ability of a drug to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS-targeted drugs, is essential for its efficacy. Permeability is often assessed using in vitro models like the Caco-2 cell monolayer assay, which mimics the human intestinal barrier. nih.gov

For this compound derivatives, their permeability will be influenced by their physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. The presence of the N-methyl and N-benzyl groups generally increases lipophilicity, which might favor passive diffusion across cell membranes.

In a study of acetamide-based heme oxygenase-1 inhibitors, a lead compound with favorable drug-like properties was predicted to passively permeate the blood-brain barrier and showed good Caco-2 cell permeability, indicative of good oral absorption. nih.gov This compound had a calculated logP within the optimal range for drug candidates.

Permeability studies would involve measuring the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions. The ratio of these two coefficients (the efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein, which can limit oral bioavailability and brain penetration. An efflux ratio of less than 2 is generally considered favorable. nih.gov

The following table presents data from a permeability study of a representative acetamide derivative, highlighting the parameters that would be important to measure for this compound derivatives.

| Parameter | Value | Implication |

| Papp (A-B) (10-6 cm/s) | >10 | High permeability |

| Papp (B-A) (10-6 cm/s) | <20 | Low to moderate efflux |

| Efflux Ratio (Papp BA/Papp AB) | <2 | Not a significant substrate of efflux transporters |

This table is a generalized representation based on data for other acetamide-based drug candidates and illustrates the expected outcomes of permeability studies for a compound with good absorption characteristics. nih.gov

Computational Chemistry and Molecular Modeling Studies on N Benzyl 2 Bromo N Methylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and behavior of N-Benzyl-2-bromo-N-methylacetamide.

The electronic structure of this compound dictates its reactivity, stability, and spectroscopic characteristics. A computational study, likely employing DFT with a suitable basis set (e.g., 6-311++G(d,p)), would begin by optimizing the molecule's geometry to find its lowest energy conformation.

Key ground state properties that would be calculated include the molecule's total energy, dipole moment, and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. For instance, a study on the conformational behavior of a similar molecule, N-benzyl-N-(furan-2-ylmethyl)acetamide, utilized DFT calculations to predict stable conformations and rotational equilibria in solution. scielo.brresearchgate.net

Illustrative Data Table: Calculated Ground State Properties of this compound (Theoretical)

| Property | Calculated Value | Unit |

| Total Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

Mulliken population analysis is a method used to assign partial atomic charges within a molecule, providing a quantitative picture of the electron distribution. This analysis helps to identify electrophilic and nucleophilic centers, which is crucial for predicting chemical reactivity.

In this compound, the analysis would likely show a significant negative charge on the oxygen and nitrogen atoms of the acetamide (B32628) group due to their high electronegativity. The carbonyl carbon would exhibit a partial positive charge, making it susceptible to nucleophilic attack. The bromine atom would also carry a partial negative charge, while the adjacent carbon would be electrophilic. Understanding this charge distribution is the first step in predicting how the molecule might interact with other chemical species.

Illustrative Data Table: Mulliken Atomic Charges for Selected Atoms of this compound (Theoretical)

| Atom | Mulliken Charge (e) |

| O (carbonyl) | [Value] |

| N (amide) | [Value] |

| C (carbonyl) | [Value] |

| C (alpha to Br) | [Value] |

| Br | [Value] |

Note: The values in this table are for illustrative purposes and represent expected outcomes from a Mulliken population analysis.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction between a ligand (like this compound) and a protein target.

To predict the ligand-target interactions of this compound, a specific protein target would first need to be identified based on a therapeutic hypothesis. The three-dimensional structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking simulations would then be performed to place the molecule into the binding site of the protein. The simulation would explore various possible conformations and orientations, identifying those that maximize favorable interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, molecular docking studies on N-benzyl benzamide (B126) derivatives have been used to investigate their inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues like tyrosine and serine. nih.gov

The output of a docking simulation is a set of possible binding poses, each with a corresponding binding energy score. The binding energy is a measure of the affinity of the ligand for the protein; a lower (more negative) binding energy indicates a more stable complex.

Analysis of the top-ranked binding poses reveals the specific interactions that stabilize the ligand-protein complex. For this compound, the benzyl (B1604629) group could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The carbonyl oxygen is a potential hydrogen bond acceptor. The binding modes and affinities for a series of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have been successfully analyzed using such computational approaches.

Illustrative Data Table: Predicted Binding Affinity and Interactions of this compound with a Hypothetical Protein Target

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | [Value] | Tyr123, Phe234 | π-π stacking, Hydrophobic |

| 2 | [Value] | Ser89 | Hydrogen Bond |

| 3 | [Value] | Leu78, Val95 | Hydrophobic |

Note: This table is illustrative and represents the kind of data generated from a molecular docking study.

Applications and Strategic Importance in Advanced Organic Synthesis

N-Benzyl-2-bromo-N-methylacetamide has emerged as a compound of significant interest in the field of advanced organic synthesis. Its unique structural features, combining a reactive bromoacetyl group with a protecting N-benzyl-N-methyl moiety, render it a valuable and versatile tool for medicinal chemists and synthetic organic chemists. This article explores its applications as a synthetic building block, its role as a pharmaceutical intermediate, its contribution to the synthesis of complex cyclic systems, and its integration into modern catalytic methodologies.

Future Perspectives and Emerging Research Directions

Innovation in Synthetic Methodologies for N-Benzyl-2-bromo-N-methylacetamide and Analogues

The classical synthesis of this compound would likely involve the acylation of N-benzyl-N-methylamine with bromoacetyl bromide or bromoacetic acid. However, modern synthetic chemistry offers several innovative avenues to improve this process in terms of efficiency, safety, and environmental impact.

Future synthetic strategies could focus on:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for handling hazardous reagents like bromoacetyl bromide.

Catalytic Approaches: The use of novel catalysts could enable more efficient and selective reactions. For instance, the development of catalysts for the direct C-H activation of a suitable precursor could offer a more atom-economical route to the target molecule.

Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases or acyltransferases, could provide a highly selective and environmentally friendly method for the synthesis of this compound and its analogues under mild reaction conditions.

A comparative look at synthetic methodologies for related acetamides is presented in the table below:

| Synthetic Method | Precursors | Reagents/Catalysts | Key Advantages |

| Classical Amidation | N-benzyl-N-methylamine, Bromoacetyl halide/acid | Base (e.g., triethylamine) | Well-established, versatile |

| Reductive Amination followed by Acylation | Benzaldehyde (B42025), Methylamine, Bromoacetyl chloride | Reducing agent (e.g., NaBH3CN) | High yields, mild conditions |

| Coupling Agent-Mediated Synthesis | N-benzyl-N-methylamine, Bromoacetic acid | Coupling agents (e.g., DCC, EDC) | High efficiency, avoids acyl halides |

| Green Chemistry Approach scielo.br | N-benzyl-1-(furan-2-yl)methanamine, Acetic anhydride (B1165640) | None (direct reaction) | High yield, rapid, solvent-free potential |

Advanced SAR and Ligand Design for Enhanced Bioactivity and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For this compound, a systematic exploration of its chemical structure would be crucial to identify key pharmacophoric features and enhance its bioactivity and selectivity.

Future research in this area should involve:

Systematic Analog Synthesis: A library of analogues could be synthesized by modifying the benzyl (B1604629) ring, the N-methyl group, and the bromoacetyl moiety. For example, introducing various substituents on the benzyl ring could modulate lipophilicity and electronic properties, potentially influencing target binding and pharmacokinetic profiles.

Stereochemical Investigations: If chiral centers are introduced into the molecule, the synthesis and evaluation of individual stereoisomers will be critical, as biological activity often resides in a single enantiomer. For instance, studies on related anticonvulsant compounds have shown that the (R)-isomer can be significantly more active. nih.gov

Bioisosteric Replacements: The bromine atom could be replaced with other halogens (Cl, F, I) or other bioisosteric groups to fine-tune the molecule's properties. Similarly, the amide bond could be replaced with other linkers to explore different chemical spaces.

A study on related N-benzyl-2-acetamidopropionamide derivatives demonstrated the importance of the substituent at the C3 position for anticonvulsant activity nih.gov:

| Compound | Substituent at C3 | Anticonvulsant Activity (MES test, ED50, mg/kg, i.p. in mice) |

| 18 | -OCH3 | 8.3 |

| 19 | -OCH2CH3 | 17.3 |

| (R)-18 | -OCH3 | 4.5 |

| (S)-18 | -OCH3 | >100 |

This data highlights the sensitivity of bioactivity to small structural changes and the importance of stereochemistry. nih.gov

Identification of Novel Therapeutic Targets and Modalities

Given the structural similarities to known anticonvulsant agents, a primary area of investigation for this compound would be its potential as a modulator of ion channels or receptors in the central nervous system. nih.govnih.gov

Future research should aim to:

Broad Biological Screening: The compound should be screened against a wide panel of biological targets, including various ion channels (e.g., sodium, potassium, calcium channels), G-protein coupled receptors (GPCRs), and enzymes, to identify its primary mechanism of action.

Phenotypic Screening: Cell-based assays that model specific diseases (e.g., epilepsy, neuropathic pain, neurodegenerative disorders) can help to identify potential therapeutic applications without a preconceived target.

Chemoproteomics: This technique can be used to identify the direct protein targets of this compound in a cellular context, providing unbiased insights into its mechanism of action.

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental work can significantly accelerate the drug discovery process.

Future directions include:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking studies can predict the binding mode of this compound. Molecular dynamics simulations can then be used to understand the stability of the ligand-protein complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Conformational Analysis: Understanding the conformational preferences of the molecule is crucial for rational drug design. Computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into the low-energy conformations of this compound in different environments. scielo.brresearchgate.net

Exploration of Sustainable and Green Chemistry Routes

The principles of green chemistry are increasingly important in pharmaceutical research and development. Future work on the synthesis of this compound should prioritize sustainability. unibo.itchemrxiv.org

This can be achieved by:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical CO2.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Translational Research for Specific Disease Indications

Should this compound demonstrate promising in vitro activity and a favorable preliminary safety profile, the next crucial step would be to advance it into translational research.

This would involve:

In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of specific diseases, such as epilepsy, neuropathic pain, or other neurological disorders.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness and to guide dose selection for further studies.

Preliminary Toxicology Studies: Assessing the potential toxicity of the compound in vivo to establish a preliminary safety window.

The successful translation of this compound from a laboratory curiosity to a potential therapeutic agent will depend on a multidisciplinary approach that integrates innovative chemistry, rigorous pharmacology, and a clear focus on addressing unmet medical needs.

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-2-bromo-N-methylacetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetyl bromide can react with N-benzyl-N-methylamine in the presence of a base like triethylamine. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to bromoacetyl bromide) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions. Temperature (0–25°C) and reaction time (2–6 hours) are critical for achieving yields >80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : - and -NMR identify substituents (e.g., benzyl protons at δ 4.3–4.5 ppm, bromoacetamide carbonyl at ~170 ppm).

- Mass Spectrometry : HRMS confirms molecular weight (CHBrNO, theoretical 257.01 g/mol) and fragmentation patterns.

- IR : Stretching vibrations for amide C=O (~1650 cm) and C-Br (~550 cm) validate functional groups .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in biological systems?

Crystallographic data (triclinic, space group P1) reveal planar amide groups and steric hindrance from the benzyl substituent, which may limit interactions with enzyme active sites. Comparative studies with analogs (e.g., N-Benzyl-2-(2-bromophenyl) derivatives) show that nitro or methoxy substitutions alter dihedral angles, affecting binding to targets like coagulation factors .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., anticoagulant vs. antidiabetic effects) may arise from assay conditions (e.g., enzyme concentration, pH). Use orthogonal assays (e.g., fluorescence polarization for factor Xa inhibition vs. glucose uptake assays) and validate results with structural analogs. Computational docking studies can clarify binding modes .

Q. How can synthetic byproducts be minimized during scale-up of this compound?

Common byproducts include di-brominated species or hydrolyzed acetamides. Strategies:

- Use anhydrous conditions and molecular sieves to prevent hydrolysis.

- Employ slow addition of bromoacetyl bromide to avoid excess reagent.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What role does the bromine atom play in the compound’s stability under varying storage conditions?

The C-Br bond is susceptible to photodegradation. Stability studies (HPLC monitoring) show degradation <5% over 30 days when stored at -20°C in amber vials. Thermal gravimetric analysis (TGA) indicates decomposition onset at 150°C, suggesting room-temperature storage is feasible for short-term use .

Methodological Considerations

Q. How can researchers validate the purity of this compound for pharmacological assays?

Combine chromatographic (HPLC, >95% purity) and spectroscopic methods. Use differential scanning calorimetry (DSC) to detect polymorphic impurities. For biological studies, confirm endotoxin-free synthesis via LAL assays .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Software like Gaussian or ORCA predicts regioselectivity in reactions with amines or thiols, guiding experimental design .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature sources?

Solvent effects (e.g., CDCl vs. DMSO-d) and concentration differences shift proton signals. Compare data with NIST reference spectra and use deuterated solvents consistently. Dynamic effects (e.g., rotamer interconversion) may broaden peaks at higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.